3-tert-Butyl-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol
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Overview
Description
3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable compound for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as transition metal-mediated trifluoromethylation reactions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability.
Chemical Reactions Analysis
Types of Reactions
3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, transition metal catalysts, and specific solvents that facilitate the desired transformations . The reaction conditions vary depending on the type of reaction and the desired product.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which in turn affects its pharmacokinetic properties . The compound may interact with various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds also contain the trifluoromethyl group and exhibit similar properties.
Trifluoromethylated Aliphatic Compounds: These compounds have similar structural features and applications.
Trifluoromethylketones: Known for their unique reactivity and applications in organic synthesis.
Uniqueness
3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL stands out due to its specific structural features, including the presence of both the tert-butyl and trifluoromethyl groups. These groups contribute to its unique properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12F3NO2 |
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Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-tert-butyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H12F3NO2/c1-6(2,3)5-4-7(13,14-12-5)8(9,10)11/h13H,4H2,1-3H3 |
InChI Key |
VOMBRBSMTPDXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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